molecular formula C14H8F4O2 B1328663 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 942475-06-1

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B1328663
CAS No.: 942475-06-1
M. Wt: 284.2 g/mol
InChI Key: ABLWZGYIIJQBOR-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzoic acid core.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, fluorinated aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions with biological targets and different chemical behavior in synthetic applications .

Biological Activity

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is an aromatic carboxylic acid notable for its unique molecular structure, which includes a trifluoromethyl group and a fluorine substituent on the aromatic ring. This compound, with a molecular formula of C14H8F4O2 and a molecular weight of approximately 284.21 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The presence of fluorinated groups in this compound enhances its lipophilicity and reactivity, making it a significant candidate for various chemical applications. Its crystalline structure allows for efficient synthesis and high purity levels, which are crucial for biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activities and influence metabolic pathways, potentially serving as an anti-inflammatory agent or a therapeutic candidate for various diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique FeaturesMIC Values (μg/mL)
4-Fluoro-3-(trifluoromethyl)benzoic acidC14H9F4O2Contains only one fluoro substituent1 - 2
4-Fluoro-3-nitrobenzoic acidC7H4FNO2Contains a nitro group instead of trifluoromethylNot specified
4-Trifluoromethylbenzoic acidC8H5F3O2Lacks fluorine at other positionsNot specified

The unique arrangement of multiple fluorinated groups in this compound enhances its interaction potential in biological systems compared to these similar compounds .

Case Studies and Research Findings

While comprehensive studies specifically focusing on the biological activity of this compound are scarce, several related studies provide insights into its potential applications:

  • Antimicrobial Studies : Research has shown that trifluoromethyl-substituted compounds often exhibit good antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria. The presence of hydrophobic substituents is crucial for enhancing this activity .
  • Enzyme Interaction : Interaction studies indicate that compounds like this compound may inhibit specific enzymes or modulate receptor activities, suggesting a pathway for therapeutic applications.

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)14(16,17)18)8-2-1-3-10(6-8)13(19)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLWZGYIIJQBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650204
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942475-06-1
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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